4-(1H-pyrrol-1-ylmethyl)pyridine
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Overview
Description
4-(1H-pyrrol-1-ylmethyl)pyridine is an organic compound with the molecular formula C10H10N2 It consists of a pyridine ring substituted at the 4-position with a pyrrole moiety via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-pyrrol-1-ylmethyl)pyridine typically involves the reaction of pyridine derivatives with pyrrole under specific conditions. One common method includes the use of trans-4-hydroxy-l-proline in dimethyl sulfoxide (DMSO) under a nitrogen atmosphere, heated at 110°C . This reaction facilitates the formation of the desired compound through a series of steps involving the formation of intermediate products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(1H-pyrrol-1-ylmethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of halogenated or alkylated pyridine derivatives.
Scientific Research Applications
4-(1H-pyrrol-1-ylmethyl)pyridine is utilized in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Employed in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(1H-pyrrol-1-ylmethyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyridine: A basic heterocyclic compound with a nitrogen atom in the ring.
Pyrrole: A five-membered aromatic ring with one nitrogen atom.
Pyrrolidine: A saturated five-membered ring with one nitrogen atom.
Uniqueness
4-(1H-pyrrol-1-ylmethyl)pyridine is unique due to the presence of both pyridine and pyrrole moieties in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its individual components. The methylene bridge connecting the two rings also provides additional flexibility and reactivity.
Properties
IUPAC Name |
4-(pyrrol-1-ylmethyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-2-8-12(7-1)9-10-3-5-11-6-4-10/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCRMKZIVXSMLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CC2=CC=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380259 |
Source
|
Record name | 4-(1H-pyrrol-1-ylmethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87451-35-2 |
Source
|
Record name | 4-(1H-pyrrol-1-ylmethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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